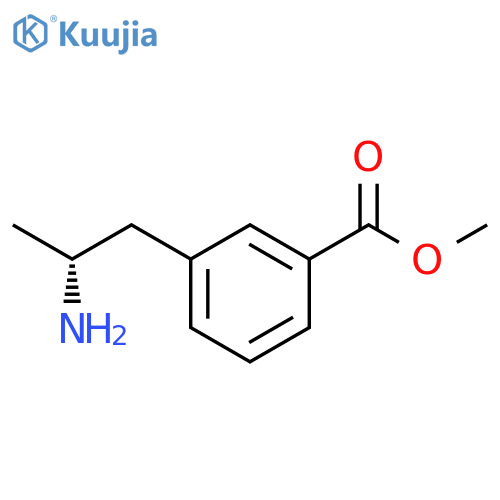Cas no 808769-18-8 (methyl 3-(2R)-2-aminopropylbenzoate)

808769-18-8 structure
商品名:methyl 3-(2R)-2-aminopropylbenzoate
methyl 3-(2R)-2-aminopropylbenzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-[(2R)-2-aminopropyl]-, methyl ester
- methyl 3-(2R)-2-aminopropylbenzoate
- EN300-1827663
- methyl 3-[(2R)-2-aminopropyl]benzoate
- SCHEMBL13589439
- 808769-18-8
-
- インチ: InChI=1S/C11H15NO2/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7-8H,6,12H2,1-2H3/t8-/m1/s1
- InChIKey: VOGYCUUDPYTJBE-MRVPVSSYSA-N
計算された属性
- せいみつぶんしりょう: 193.110278721Da
- どういたいしつりょう: 193.110278721Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 52.3Ų
methyl 3-(2R)-2-aminopropylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827663-2.5g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 2.5g |
$3585.0 | 2023-09-19 | ||
| Enamine | EN300-1827663-0.5g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 0.5g |
$1757.0 | 2023-09-19 | ||
| Enamine | EN300-1827663-10g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 10g |
$7866.0 | 2023-09-19 | ||
| Enamine | EN300-1827663-10.0g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 10g |
$7866.0 | 2023-06-01 | ||
| Enamine | EN300-1827663-5.0g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 5g |
$5304.0 | 2023-06-01 | ||
| Enamine | EN300-1827663-1.0g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 1g |
$1829.0 | 2023-06-01 | ||
| Enamine | EN300-1827663-0.1g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 0.1g |
$1610.0 | 2023-09-19 | ||
| Enamine | EN300-1827663-0.25g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 0.25g |
$1683.0 | 2023-09-19 | ||
| Enamine | EN300-1827663-0.05g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 0.05g |
$1537.0 | 2023-09-19 | ||
| Enamine | EN300-1827663-5g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 5g |
$5304.0 | 2023-09-19 |
methyl 3-(2R)-2-aminopropylbenzoate 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
808769-18-8 (methyl 3-(2R)-2-aminopropylbenzoate) 関連製品
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 5587-61-1(Triisocyanato(methyl)silane)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
